

Spectroscopic Profile of Isoxazol-5-amine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Isoxazol-5-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for **isoxazol-5-amine**, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a consolidated resource for the characterization of this molecule.

Core Spectroscopic Data

The structural elucidation of **isoxazol-5-amine** is fundamentally reliant on a combination of spectroscopic techniques. This guide summarizes the key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting them in a structured format for ease of reference and comparison.

Table 1: ^1H NMR Spectroscopic Data for Isoxazol-5-amine

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~5.1	Doublet	~2.1	H4
~8.0	Doublet	~2.1	H3
~4.5	Broad Singlet	-	NH ₂

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Isoxazol-5-amine

Chemical Shift (δ) ppm	Assignment
~170	C5
~150	C3
~75	C4

Solvent: Not specified in available data

Table 3: IR Spectroscopic Data for Isoxazol-5-amine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Strong, Broad	N-H Stretch (Amine)
1640-1620	Medium	C=N Stretch (Isoxazole ring)
1550-1530	Medium	N-H Bend (Amine)
1450-1430	Medium	C=C Stretch (Isoxazole ring)
1150-1130	Medium	C-O Stretch (Isoxazole ring)

Sample Preparation: KBr disc

Table 4: Mass Spectrometry Data for Isoxazol-5-amine

m/z	Relative Intensity (%)	Assignment
84	100	[M] ⁺ (Molecular Ion)
55	~40	[M-CHO] ⁺
43	~35	[C ₂ H ₃ N] ⁺
41	~97	[C ₃ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Synthesis of Isoxazol-5-amine

A common synthetic route to **isoxazol-5-amine** involves the reaction of propynonitrile with hydroxylamine hydrochloride.[1]

Materials:

- Propynonitrile
- Hydroxylamine hydrochloride
- 10% aqueous sodium hydroxide
- Methanol
- Ethyl acetate
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Propynonitrile (1.0 eq) is mixed with hydroxylamine hydrochloride (1.0 eq), 10% aqueous sodium hydroxide (1.0 eq), and methanol.[1]
- The reaction mixture is stirred at 30 °C for 12 hours.[1]
- Upon completion, the reaction mixture is extracted with ethyl acetate.[1]
- The combined organic phases are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.[1]

- The crude product is purified by silica gel column chromatography using ethyl acetate as the eluent to yield **isoxazol-5-amine** as a solid.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer.

Sample Preparation: Approximately 5-10 mg of purified **isoxazol-5-amine** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition: Standard proton NMR spectra are acquired to observe chemical shifts, coupling constants, and signal integrations.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to identify the chemical shifts of the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

FTIR spectra are recorded on a standard FTIR spectrometer.

Sample Preparation: A small amount of **isoxazol-5-amine** is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

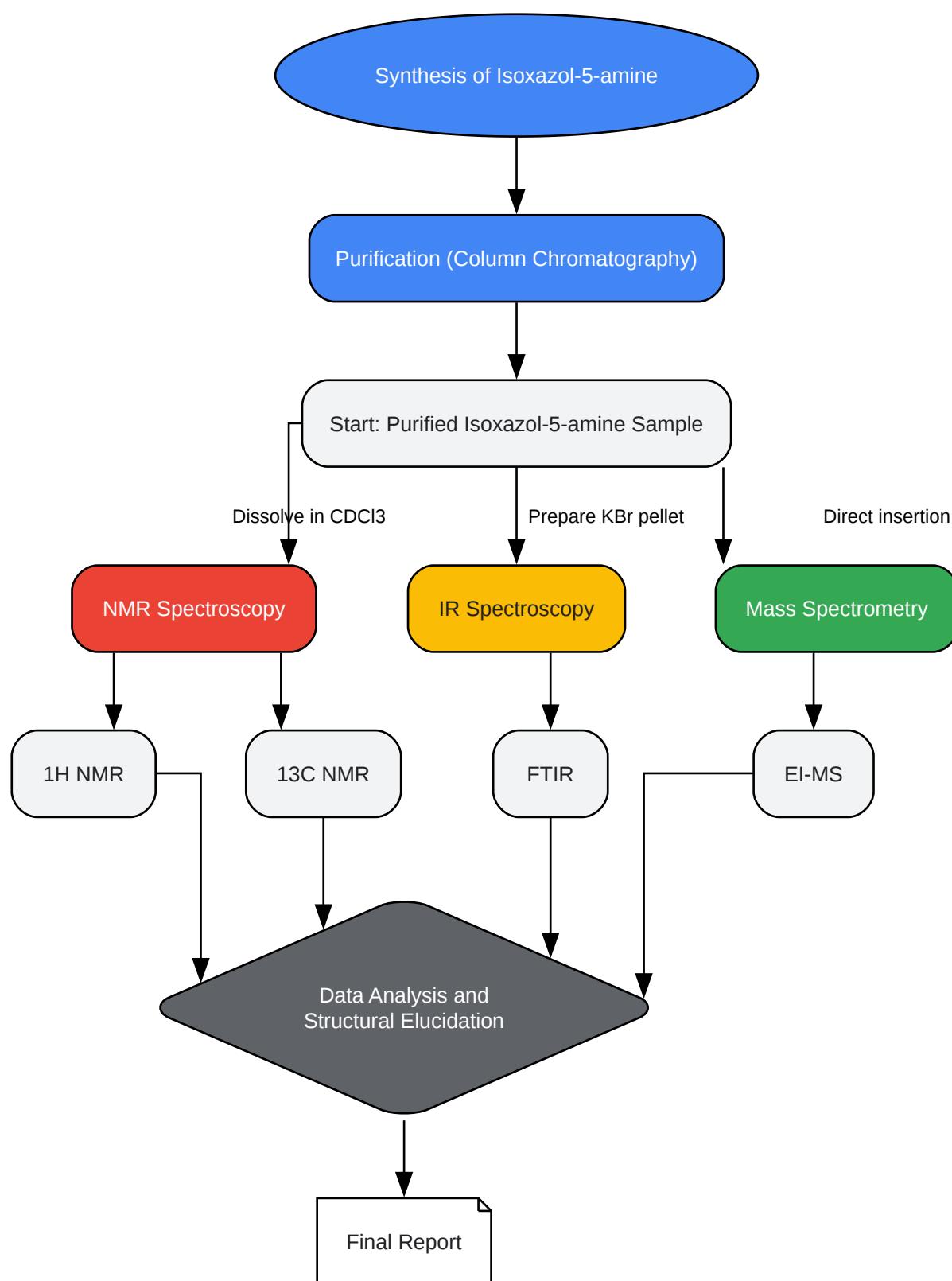
Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

Ionization and Analysis: The sample is ionized using a standard electron energy of 70 eV. The resulting fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **isoxazol-5-amine**.

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References

- 1. The action of isoxazol-5-ones on enamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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